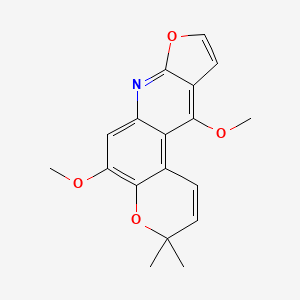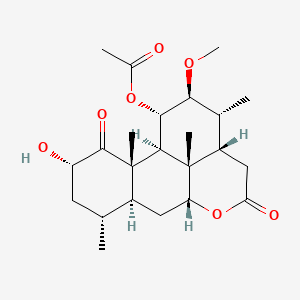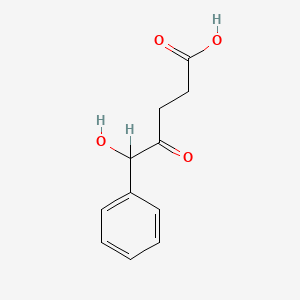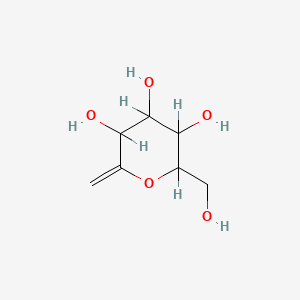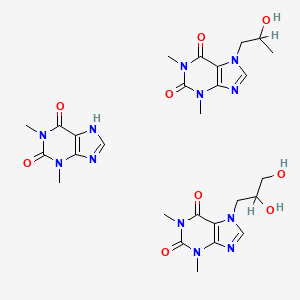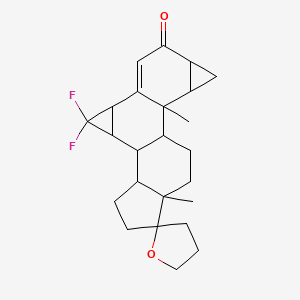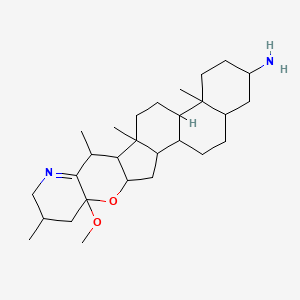![molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4](/img/new.no-structure.jpg)
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is a chemical compound with the molecular formula C12H9FN2O5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate typically involves the reaction of 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with an appropriate carbonate source under controlled conditions. One common method involves the use of triethylamine as a base and an ice bath to maintain low temperatures during the reaction . The crude product is then purified through a series of washing and extraction steps to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool for probing molecular mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create polymers and coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
Compared to similar compounds, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate stands out due to its specific structural features and the presence of the carbonate group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
106219-33-4 |
|---|---|
Fórmula molecular |
C12H9FN2O5 |
Peso molecular |
280.21 g/mol |
Nombre IUPAC |
[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
InChI |
InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17) |
Clave InChI |
AHTYDUCWNMCQQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
SMILES canónico |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
Sinónimos |
1-(phenoxycarbonyloxymethyl)-5-fluorouracil PCMF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



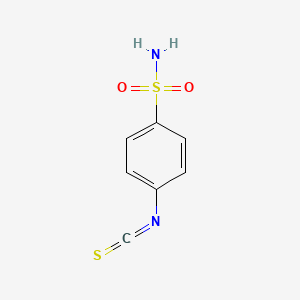

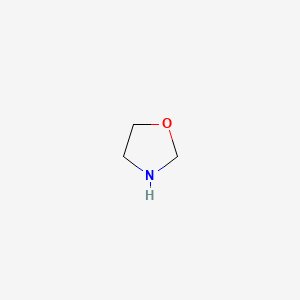
![(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1195129.png)
